Field: Organic Chemistry
Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Method: The method involves the use of a palladium catalyst to couple boronic acids with organic halides .
Results: This reaction has been used extensively in organic synthesis for the formation of carbon-carbon bonds .
Application: Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis .
Method: This method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
Results: Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic compound with the molecular formula and a molecular weight of approximately 323.37 g/mol. This compound features a complex structure that includes a thiadiazole ring, a pyrazole moiety, and a propanoate group, which contribute to its unique chemical properties and potential biological activities.
Research indicates that compounds containing pyrazole and thiadiazole moieties exhibit diverse biological activities, including:
The synthesis of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multi-step reactions:
Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has potential applications in various fields:
Studies on similar compounds suggest that methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate may interact with various biological targets:
Several compounds share structural similarities with methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate | Contains a benzoate instead of a thiadiazole | Lacks the thiadiazole ring |
| Methyl 5-bromo-1H-pyrazole-3-carboxylate | A brominated pyrazole derivative | Features bromine substitution |
| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | Similar structure but ethyl instead of methyl | Different alkyl chain |
Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is unique due to its combination of a thiadiazole ring and a methoxy-substituted pyrazole. This specific arrangement may enhance its biological activity compared to other derivatives that lack such structural features. The presence of both thioether and carboxamide functionalities further differentiates it from related compounds.